5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole
CAS No.: 1490650-70-8
Cat. No.: VC11886368
Molecular Formula: C10H9BrFN3O
Molecular Weight: 286.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1490650-70-8 |
|---|---|
| Molecular Formula | C10H9BrFN3O |
| Molecular Weight | 286.10 g/mol |
| IUPAC Name | 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H9BrFN3O/c1-15-10(13-6-14-15)5-16-9-3-2-7(12)4-8(9)11/h2-4,6H,5H2,1H3 |
| Standard InChI Key | AAWOCPPIYAQCGZ-UHFFFAOYSA-N |
| SMILES | CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br |
| Canonical SMILES | CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a 1-methyl-1H-1,2,4-triazole ring substituted at the 5-position with a (2-bromo-4-fluorophenoxy)methyl group. This arrangement combines the electron-deficient triazole core with a halogenated aromatic system, conferring unique electronic and steric properties. The molecular formula is C₁₀H₈BrFN₃O, yielding a calculated molecular weight of 285.10 g/mol based on atomic masses (C: 12.01, H: 1.01, Br: 79.90, F: 19.00, N: 14.01, O: 16.00) .
Stereoelectronic Effects
The triazole ring’s electron-withdrawing character enhances the electrophilicity of the adjacent methylene bridge, while the para-fluorine and ortho-bromine substituents on the phenoxy group introduce steric hindrance and polarizability. These features likely influence reactivity in cross-coupling reactions and binding interactions in biological systems .
Spectral Characterization (Predicted)
While experimental data for this specific compound remain unavailable, key spectral features can be extrapolated:
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¹H NMR:
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Triazole methyl group: δ 3.8–4.1 ppm (singlet, 3H).
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Phenoxy aromatic protons: δ 6.9–7.4 ppm (multiplet, 3H).
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Methylene bridge: δ 5.2–5.5 ppm (singlet, 2H).
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¹³C NMR:
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Triazole carbons: δ 145–155 ppm (C=N).
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Phenoxy carbons: δ 110–160 ppm (aromatic C-Br/F).
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IR: Strong absorption at 1,650–1,750 cm⁻¹ (C=N stretch) and 1,250–1,350 cm⁻¹ (C-O-C ether linkage) .
Synthesis and Functionalization
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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1-Methyl-1H-1,2,4-triazole: Synthesized via alkylation of 1,2,4-triazole with methylating agents like chloromethane under basic conditions .
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(2-Bromo-4-fluorophenoxy)methyl: Derived from 2-bromo-4-fluorophenol through Williamson ether synthesis with a chloromethyl precursor.
Proposed Synthetic Route
Building on methodologies from patent CN113651762A , a plausible pathway involves:
Triazole Core Formation
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Methylation: React 1,2,4-triazole with methyl iodide in the presence of potassium carbonate to yield 1-methyl-1H-1,2,4-triazole.
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Electrophilic Substitution: Introduce the phenoxymethyl group via nucleophilic aromatic substitution (SNAr) using a preformed (2-bromo-4-fluorophenoxy)methyl chloride.
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Catalysis: Lithium diisopropylamide (LDA) for deprotonation .
Functional Group Interconversion
The bromine atom at the ortho position offers a handle for further derivatization via:
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Suzuki-Miyaura Coupling: Cross-coupling with aryl boronic acids to install diverse substituents.
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Nucleophilic Displacement: Replacement with amines or thiols under basic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic phenoxy group.
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Stability: Susceptible to hydrolytic cleavage of the ether linkage under strongly acidic or basic conditions. Light-sensitive due to the C-Br bond .
Thermodynamic Parameters
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LogP: Estimated at 2.8 (moderate lipophilicity) using fragment-based methods.
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pKa: Triazole N-H proton ≈ 8.2; phenolic oxygen (if deprotonated) ≈ 10.5 .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s synthetic versatility makes it a candidate for:
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Prodrug Development: Esterification of the triazole N-H group.
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Combinatorial Libraries: Parallel synthesis of halogenated triazole derivatives.
Material Science
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Liquid Crystals: Halogenated aromatic systems enhance mesophase stability.
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Coordination Polymers: Triazole N-atoms act as ligands for metal-organic frameworks (MOFs).
Future Research Directions
Synthetic Optimization
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Develop catalytic asymmetric routes to access enantiomerically pure derivatives.
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Explore photoredox catalysis for C-H functionalization of the phenoxy ring.
Biological Screening
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Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and ESKAPE pathogens.
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Investigate pharmacokinetics using in silico ADMET models.
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